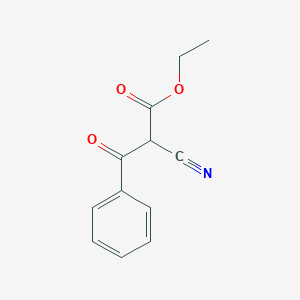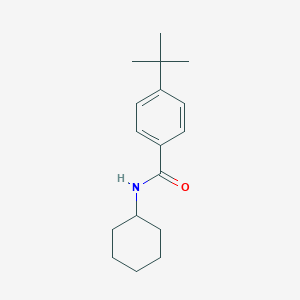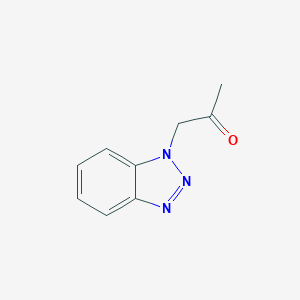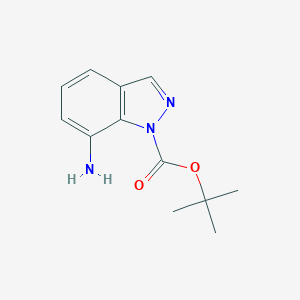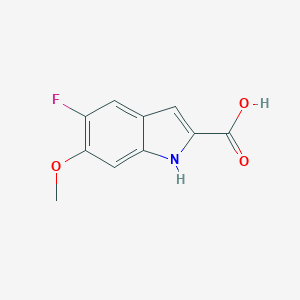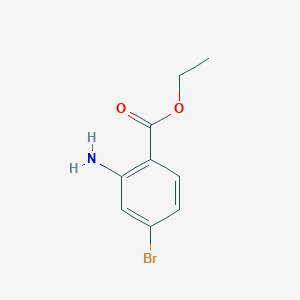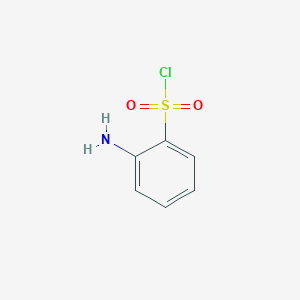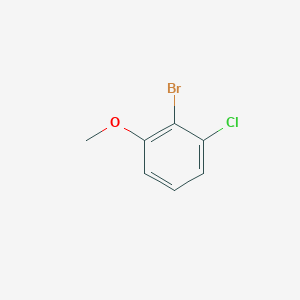
2-Bromo-1-chloro-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-chloro-3-methoxybenzene is an aromatic compound with the molecular formula C7H6BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and methoxy groups at positions 2, 1, and 3, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-3-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-3-methoxybenzene undergoes various chemical reactions, including:
Electrophilic substitution: This compound can participate in further electrophilic substitution reactions due to the presence of the electron-donating methoxy group, which activates the benzene ring.
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions, such as using sodium amide in liquid ammonia.
Common Reagents and Conditions
Electrophilic substitution: Reagents like bromine, chlorine, and nitrating agents can be used under controlled conditions to introduce additional substituents on the benzene ring.
Nucleophilic substitution: Strong bases like sodium amide or potassium tert-butoxide are commonly used to facilitate the replacement of halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium amide can yield aniline derivatives, while electrophilic substitution can introduce additional halogen or nitro groups on the benzene ring .
Scientific Research Applications
2-Bromo-1-chloro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-3-methoxybenzene in chemical reactions involves the activation of the benzene ring by the methoxy group, which increases the electron density and facilitates electrophilic substitution. The bromine and chlorine atoms can also participate in nucleophilic substitution reactions, where they are replaced by nucleophiles through a two-step mechanism involving the formation of a negatively charged intermediate .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-chloro-4-methoxybenzene
- 2-Bromo-1-chloro-3-methylbenzene
- 2-Bromo-1-chloro-3-nitrobenzene
Uniqueness
2-Bromo-1-chloro-3-methoxybenzene is unique due to the specific positions of its substituents, which influence its reactivity and the types of reactions it can undergo. The presence of the methoxy group at the 3-position significantly enhances the electron density on the benzene ring, making it more reactive towards electrophilic substitution compared to similar compounds without the methoxy group .
Properties
IUPAC Name |
2-bromo-1-chloro-3-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIJEKWZHDJMSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)
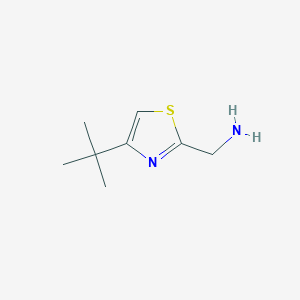
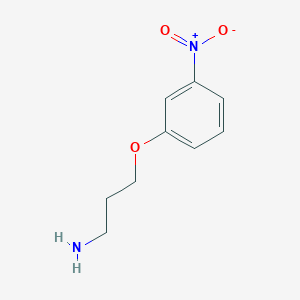
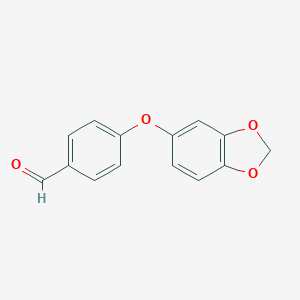

![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)
